molecular formula C12H14O4 B13611278 3-(p-Tolyl)pentanedioic acid

3-(p-Tolyl)pentanedioic acid

Cat. No.: B13611278
M. Wt: 222.24 g/mol
InChI Key: FDGHDEZMPWGVQH-UHFFFAOYSA-N
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Description

3-(p-Tolyl)pentanedioic acid: is an organic compound with the molecular formula C12H14O4 . It is a derivative of pentanedioic acid, where a p-tolyl group is attached to the third carbon of the pentanedioic acid chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyl)pentanedioic acid typically involves the reaction of p-tolylacetic acid with a suitable reagent to introduce the pentanedioic acid moiety. One common method is the alkylation of p-tolylacetic acid with a dihaloalkane, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(p-Tolyl)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Formation of p-tolyl ketones or dicarboxylic acids.

    Reduction: Formation of p-tolyl alcohols.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: 3-(p-Tolyl)pentanedioic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules

Biology and Medicine: Research has explored the potential of this compound derivatives as inhibitors of certain enzymes, such as farnesyltransferase . These inhibitors have shown promise in the development of new therapeutic agents for diseases like cancer.

Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its ability to undergo various chemical reactions makes it a valuable building block for creating specialized compounds.

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)pentanedioic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes. For example, as a farnesyltransferase inhibitor, it binds to the enzyme’s active site, preventing the transfer of farnesyl groups to target proteins . This inhibition can disrupt cellular processes and has potential therapeutic applications.

Comparison with Similar Compounds

    Pentanedioic acid: The parent compound, lacking the p-tolyl group.

    p-Tolylacetic acid: A related compound with a similar aromatic structure but different functional groups.

Uniqueness: 3-(p-Tolyl)pentanedioic acid is unique due to the presence of both the p-tolyl group and the pentanedioic acid moiety. This combination allows for diverse reactivity and applications in various fields of research and industry.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-(4-methylphenyl)pentanedioic acid

InChI

InChI=1S/C12H14O4/c1-8-2-4-9(5-3-8)10(6-11(13)14)7-12(15)16/h2-5,10H,6-7H2,1H3,(H,13,14)(H,15,16)

InChI Key

FDGHDEZMPWGVQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O

Origin of Product

United States

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